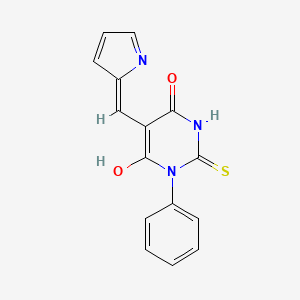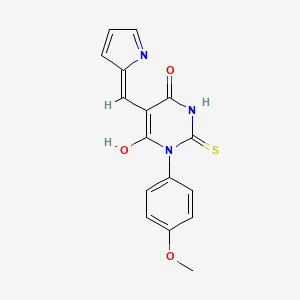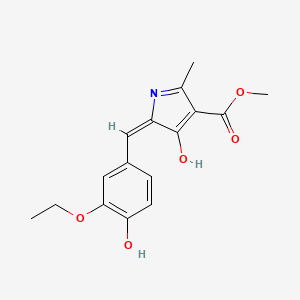![molecular formula C12H8N2O2 B3721967 [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide CAS No. 5812-86-2](/img/structure/B3721967.png)
[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide
Overview
Description
[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide: is a chemical compound with the molecular formula C12H8N2O2 and a molecular weight of 212.20412 g/mol . This compound is known for its unique structure, which includes an indene-2-one moiety linked to a cyanamide group. It has various applications in scientific research and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide can be achieved through multicomponent reactions. One efficient method involves the reaction of ninhydrin, malononitrile, and various diamines in an aqueous medium under catalyst-free conditions . This green approach yields high purity products with good to excellent yields (73-98%) and short reaction times at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves similar multicomponent reactions, optimized for large-scale synthesis. The use of environmentally benign solvents and conditions is emphasized to minimize waste and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanamide moiety under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyanamides or related derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals .
- Employed in the development of novel organic materials with specific electronic properties .
Biology:
Medicine:
- Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders .
Industry:
Mechanism of Action
The mechanism of action of [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Indane-1,3-dione: Shares the indene-2-one moiety but lacks the cyanamide group.
2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethylamine: Similar structure but with an amine group instead of cyanamide.
Uniqueness:
- The presence of the cyanamide group in [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide imparts unique reactivity and potential biological activity compared to its analogs .
- Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
1-(1-hydroxy-3-oxoinden-2-yl)ethylidenecyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-7(14-6-13)10-11(15)8-4-2-3-5-9(8)12(10)16/h2-5,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZWUJSQLGESSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC#N)C1=C(C2=CC=CC=C2C1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417144 | |
| Record name | [1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5812-86-2 | |
| Record name | [1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3721886.png)
![2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3721894.png)
![1-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B3721906.png)
![N-[(E)-(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B3721911.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B3721926.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B3721928.png)
![4-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3721938.png)

![2-(2-azaspiro[5.5]undec-2-ylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3721956.png)

![(3E)-3-[2-(3-METHYL-5-PHENYLTHIOPHEN-2-YL)-2-OXOETHYLIDENE]-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE](/img/structure/B3721976.png)
![3-[2-(5-methyl-2-furyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3721978.png)
